
Hidrocloruro de Bunolol
Descripción general
Descripción
El Hidrocloruro de Bunolol es un antagonista beta-adrenérgico no selectivo. Se utiliza principalmente en forma de gotas para los ojos para controlar la hipertensión ocular y el glaucoma de ángulo abierto. El compuesto es conocido por su capacidad para reducir la presión intraocular al disminuir la producción de humor acuoso en el ojo .
Aplicaciones Científicas De Investigación
Ocular Applications
Management of Ocular Hypertension and Glaucoma
- Mechanism of Action : Levobunolol reduces intraocular pressure (IOP) by decreasing the production of aqueous humor through the blockade of beta-adrenergic receptors in the ciliary body. This action is crucial in treating conditions characterized by elevated IOP, such as glaucoma .
- Clinical Efficacy : Studies have shown that levobunolol can lower IOP by approximately 25-40% from baseline levels in patients with elevated IOP . The onset of action is rapid, typically within one hour, and effects can last up to 16 hours post-application .
- Formulation : Levobunolol is administered as an ophthalmic solution, available in concentrations such as 0.25% and 0.5% .
Pharmacokinetics
- Bioavailability : The bioavailability of levobunolol when applied topically is approximately 7.5% in rabbit models .
- Half-Life : The elimination half-life is around six hours, with renal excretion being the primary route of elimination .
Adverse Effects and Contraindications
While generally well-tolerated, levobunolol can cause side effects, including:
- Common Side Effects : Eye irritation (stinging or burning sensation), blepharoconjunctivitis, and keratitis .
- Systemic Effects : Due to potential absorption through the nasolacrimal duct, systemic side effects may include hypotension and bronchospasm, particularly in patients with pre-existing respiratory conditions .
Research Applications
Beyond its clinical use in glaucoma management, bunolol hydrochloride has been investigated for other potential applications:
- Superior Oblique Myokymia (SOM) : Research indicates that levobunolol may have utility in studying SOM, a condition characterized by involuntary eye movements .
- Neuroprotective Effects : Some studies suggest that beta-blockers may offer neuroprotective benefits in the context of retinal diseases, although more research is needed to substantiate these claims.
Case Studies and Clinical Trials
Numerous clinical trials have documented the efficacy of levobunolol in managing ocular conditions:
Mecanismo De Acción
El Hidrocloruro de Bunolol ejerce sus efectos bloqueando los receptores beta-adrenérgicos. Esta acción reduce la producción de humor acuoso en el ojo, lo que reduce la presión intraocular. El mecanismo del compuesto implica la inhibición de los aumentos estimulados por catecolaminas endógenas en las concentraciones de monofosfato de adenosina cíclico (AMP) dentro de los procesos ciliares .
Compuestos Similares:
Timolol: Otro betabloqueante no selectivo utilizado en el tratamiento del glaucoma.
Betaxolol: Un antagonista selectivo del receptor beta-1 adrenérgico utilizado para propósitos similares.
Carteolol: Un betabloqueante no selectivo con actividad simpaticomimética intrínseca.
Unicidad: El this compound es único debido a su alta actividad farmacológica y su capacidad para reducir significativamente la presión intraocular. También es conocido por su síntesis enantioselectiva, que proporciona alta pureza y eficacia .
Análisis Bioquímico
Biochemical Properties
Bunolol hydrochloride interacts with beta-1 adrenergic receptors . It is equally effective at β (1)- and β (2)-receptor sites . The nature of these interactions involves the blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Cellular Effects
Bunolol hydrochloride influences cell function by reducing both elevated and normal intraocular pressure (IOP) in patients with or without glaucoma . In patients with elevated IOP, bunolol hydrochloride reduces mean IOP by approximately 25-40% from baseline .
Molecular Mechanism
The mechanism of action of bunolol hydrochloride in reducing IOP is not clearly defined, but it is believed to be due to a reduction of the production of aqueous humor via blockage of endogenous catecholamine-stimulated increases in cyclic adenosine monophosphate (AMP) concentrations within the ciliary processes .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: El Hidrocloruro de Bunolol se puede sintetizar mediante un proceso quimio-enzimático. El proceso implica el uso de lipasa para la resolución cinética enantioselectiva para producir alcohol y éster enantiopuros a partir del alcohol racémico correspondiente. El alcohol enantiopuro y el éster desacetilado se tratan luego con tert-butilamina para producir Bunolol .
Métodos de Producción Industrial: En entornos industriales, la síntesis del this compound implica el uso de epiclorhidrina como material de partida. El proceso incluye la formación de intermedios de éter de glicidilo, que luego se convierten en Bunolol enantiomérico mediante reacciones químicas .
Análisis De Reacciones Químicas
Tipos de Reacciones: El Hidrocloruro de Bunolol se somete a varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar diferentes derivados.
Reducción: Las reacciones de reducción pueden convertir el this compound en sus alcoholes correspondientes.
Sustitución: El compuesto puede sufrir reacciones de sustitución, donde los grupos funcionales son reemplazados por otros grupos.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio y borohidruro de sodio.
Sustitución: Los reactivos como los halógenos y los nucleófilos se utilizan comúnmente en reacciones de sustitución.
Productos Principales Formados: Los principales productos formados a partir de estas reacciones incluyen varios derivados de Bunolol, como alcoholes, cetonas y compuestos sustituidos .
Comparación Con Compuestos Similares
Timolol: Another non-selective beta-blocker used in the treatment of glaucoma.
Betaxolol: A selective beta-1 adrenergic receptor antagonist used for similar purposes.
Carteolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.
Uniqueness: Bunolol Hydrochloride is unique due to its high pharmacological activity and its ability to significantly reduce intraocular pressure. It is also known for its enantioselective synthesis, which provides high purity and effectiveness .
Actividad Biológica
Bunolol hydrochloride, also known as Levobunolol, is a potent beta-adrenergic antagonist primarily utilized in the management of elevated intraocular pressure (IOP) associated with glaucoma and ocular hypertension. This article delves into the biological activity of Bunolol, focusing on its pharmacological mechanisms, clinical efficacy, and relevant research findings.
Bunolol functions as a non-selective beta-adrenergic receptor blocker , inhibiting the action of catecholamines such as adrenaline and noradrenaline on both beta-1 and beta-2 adrenergic receptors. This blockade results in:
- Reduced Heart Rate : By inhibiting beta-1 receptors in the heart, Bunolol decreases cardiac output.
- Lowered Aqueous Humor Production : The drug effectively reduces IOP by decreasing the production of aqueous humor in the eye, making it particularly beneficial for glaucoma patients .
Pharmacological Profile
Bunolol exhibits a range of biological activities that can lead to various therapeutic effects and side effects:
-
Therapeutic Effects :
- Ocular Hypotensive Effect : Studies indicate that Bunolol significantly lowers IOP compared to other treatments, including timolol and various prostaglandin analogs .
- Cardiovascular Effects : While it decreases heart rate and can lower blood pressure, these effects are generally mild compared to other beta-blockers .
- Adverse Effects :
Comparative Efficacy
A comparative study between Bunolol and timolol demonstrated that both drugs effectively manage IOP in patients with chronic open-angle glaucoma. Over a 15-month period, both medications produced similar reductions in IOP, with mean decreases ranging from 6.8 to 7.6 mm Hg. Notably, neither medication was associated with significant ocular side effects .
Clinical Studies
- Long-term Control of IOP :
- Meta-analysis :
Pharmacokinetics
The pharmacokinetic profile of Bunolol reveals rapid absorption and metabolism:
- After administration of a single oral dose (3 mg), peak plasma levels were observed within one hour.
- The drug is primarily excreted via urine (78% within four days), with a half-life ranging from approximately 6.1 hours for Bunolol to 17.4 hours for its active metabolite dihydrobunolol .
Summary Table: Comparative Analysis of Beta-Blockers
Compound Name | Selectivity | Primary Use | Unique Features |
---|---|---|---|
Bunolol | Non-selective | Glaucoma | Effective in lowering IOP; minimal respiratory side effects |
Timolol | Non-selective | Glaucoma | First-line treatment; similar efficacy to Bunolol |
Atenolol | Selective | Hypertension | More selective for beta-1 receptors |
Propranolol | Non-selective | Hypertension, anxiety | First non-selective beta-blocker introduced |
Propiedades
IUPAC Name |
5-[3-(tert-butylamino)-2-hydroxypropoxy]-3,4-dihydro-2H-naphthalen-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3.ClH/c1-17(2,3)18-10-12(19)11-21-16-9-5-6-13-14(16)7-4-8-15(13)20;/h5-6,9,12,18-19H,4,7-8,10-11H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNTDOBSIBZKFCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC(COC1=CC=CC2=C1CCCC2=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50953855 | |
Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31969-05-8, 27912-14-7 | |
Record name | Bunolol hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=31969-05-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bunolol hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031969058 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | levobunolol hydrochloride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759158 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-[3-(tert-Butylamino)-2-hydroxypropoxy]-3,4-dihydronaphthalen-1(2H)-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50953855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BUNOLOL HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W0Q9J8634Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.